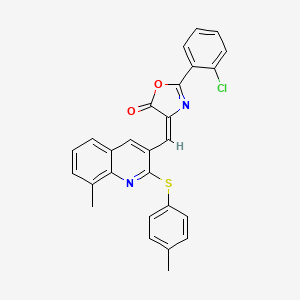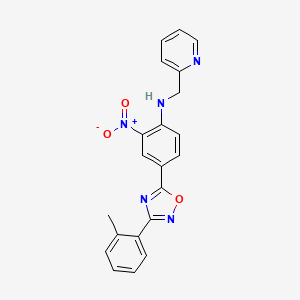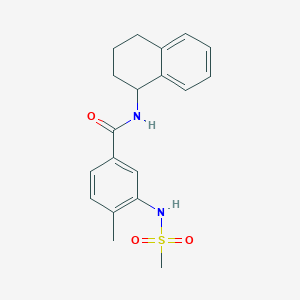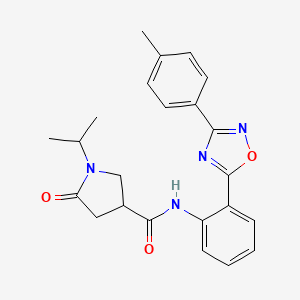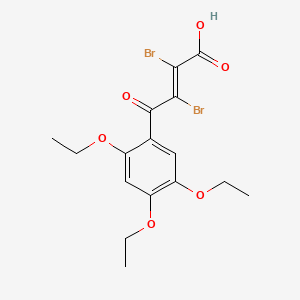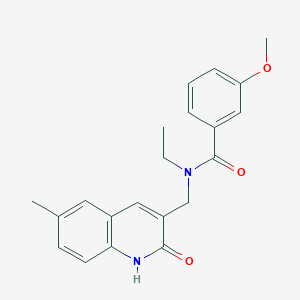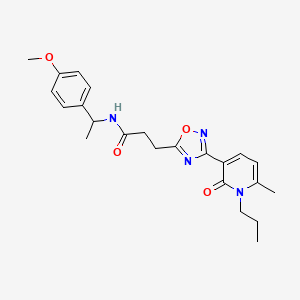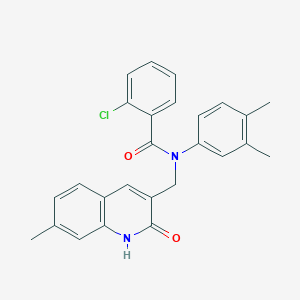![molecular formula C16H17NO5S B7701984 methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B7701984.png)
methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a derivative of the nonsteroidal anti-inflammatory drug, mefenamic acid, and has been shown to exhibit a variety of biological activities.
Mecanismo De Acción
The exact mechanism of action of methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by this compound results in the anti-inflammatory and analgesic effects of the compound. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the expression of COX-2, which is upregulated in various inflammatory diseases and cancers. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to exhibit a variety of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations for lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate. One potential direction is to investigate the use of this compound as a potential anticancer agent. This compound has been shown to induce apoptosis in cancer cells, and further studies could explore its potential use in combination with other anticancer agents. Another potential direction is to investigate the use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies could explore the mechanism of action of this compound and its potential targets, which could lead to the development of more effective and specific drugs.
Métodos De Síntesis
The synthesis of methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate involves the reaction of mefenamic acid with benzylsulfonyl chloride and 2-methylphenol in the presence of a base. The reaction occurs in two steps, with the first step involving the formation of the benzylsulfonamide intermediate, which is then reacted with 2-methylphenol to form the final product, this compound.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetate has been extensively used in scientific research due to its diverse biological activities. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. Additionally, this compound has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the treatment of various infections.
Propiedades
IUPAC Name |
methyl 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-10-14(8-9-15(12)22-11-16(18)21-2)23(19,20)17-13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCITHJHYUNOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

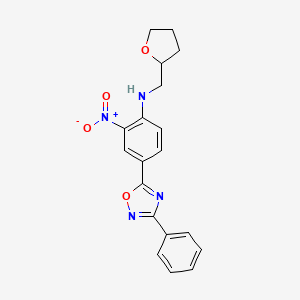
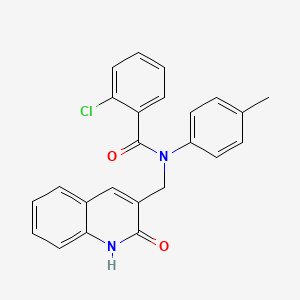
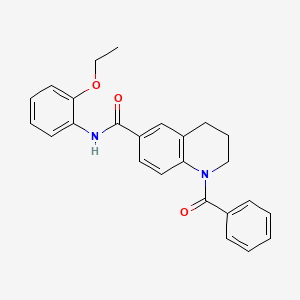
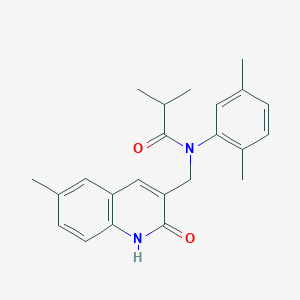
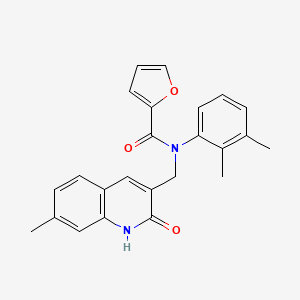
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
